molecular formula C12H6O8 B583258 Galloflavin CAS No. 568-80-9

Galloflavin

货号: B583258
CAS 编号: 568-80-9
分子量: 278.17 g/mol
InChI 键: UXHISTVMLJLECY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galloflavin (C₁₂H₆O₈), a synthetic derivative of gallic acid, is a dual inhibitor of human lactate dehydrogenase (LDH) isoforms LDH-A (Ki = 5.46 μM) and LDH-B (Ki = 15.1 μM). Discovered via virtual screening of the National Cancer Institute dataset and later synthesized by Manerba et al. , this compound disrupts glycolysis by binding to the free enzyme without competing with substrates (pyruvate) or cofactors (NADH), distinguishing it from classical competitive inhibitors . Its antitumor activity spans breast, colorectal, pancreatic, and endometrial cancers, with IC₅₀ values ranging from 90–150 μM in breast cancer cell lines (MCF-7, MDA-MB-231) .

准备方法

Synthetic Routes and Reaction Conditions: Galloflavin is synthesized from gallic acid. The synthesis involves the reaction of gallic acid with specific reagents under controlled conditions to produce this compound. The detailed synthetic route includes the esterification of gallic acid followed by cyclization and oxidation steps .

Industrial Production Methods: While this compound is not yet commercially available, its synthesis can be scaled up for industrial production. The process involves optimizing the reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, pH, and reaction time during the synthesis .

化学反应分析

Types of Reactions: Galloflavin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives .

科学研究应用

Cancer Treatment

Galloflavin has shown promising results in various cancer types through preclinical studies:

  • Breast Cancer : In studies involving breast cancer cell lines such as MCF-7 and MDA-MB-231, this compound inhibited cell proliferation by inducing apoptosis and oxidative stress. Notably, it was effective against aggressive triple-negative breast cancer cells, suggesting its potential as a therapeutic agent in combination with other treatments .
  • Pancreatic Cancer : Research indicates that this compound, particularly when combined with metformin, significantly impairs pancreatic ductal adenocarcinoma cell proliferation. This combination therapy enhances the anti-cancer effects under both hypoxic and normoxic conditions .
  • Colorectal Cancer : this compound has been observed to inhibit the migration and invasion of colorectal cancer cells in inflammatory environments. Its interaction with the NLRP3 inflammasome suggests a targeted mechanism that could be exploited for therapeutic purposes .
  • Endometrial Cancer : Studies have demonstrated that this compound effectively inhibits growth in endometrial cancer cell lines by interfering with multiple signaling pathways associated with metabolism and apoptosis .

Combination Therapies

This compound's effectiveness is often enhanced when used in conjunction with other agents:

  • With Metformin : The combination of this compound and metformin has been shown to synergistically inhibit cancer cell growth, making it a potential candidate for clinical trials targeting solid tumors .

Case Studies

Several case studies illustrate the efficacy of this compound across different malignancies:

Study Cancer Type Findings
Kozal et al. (2021)Breast CancerThis compound inhibited growth in MCF-7 and MDA-MB-231 cells through apoptosis induction .
Fiume et al. (2013)Colorectal CancerDemonstrated that this compound suppresses LDH activity and inhibits SW620 cell proliferation .
Vettraino et al. (2013)Burkitt LymphomaShowed MYC downregulation and growth inhibition due to LDH suppression by this compound .
Manerba et al. (2012)Hepatocellular CarcinomaThis compound inhibited ATP production and cell growth effectively .

作用机制

Galloflavin exerts its effects by inhibiting lactate dehydrogenase, an enzyme crucial for the glycolytic pathway. It preferentially binds to the free enzyme, preventing the conversion of pyruvate to lactate. This inhibition disrupts the energy production in cancer cells, leading to cell death through apoptosis. The molecular targets include both the A and B isoforms of lactate dehydrogenase .

相似化合物的比较

Inhibitory Selectivity and Mechanism

Compound Target(s) Inhibition Mechanism Ki/IC₅₀ (μM) Selectivity
Galloflavin LDH-A, LDH-B Mixed-model (binds free enzyme) 5.46 (LDH-A), 15.1 (LDH-B) Dual isoform inhibition
GSK2837808A LDH-A Competitive (NADH site) 0.002 (LDH-A) LDH-A-specific
GNE140 LDH-A Competitive (pyruvate site) 0.003 (LDH-A) LDH-A-specific
Oxamate LDH-A Substrate analog (competes with pyruvate) 100–500 Weak, non-selective
FX11 LDH-A Competitive (NADH site) 20–40 LDH-A-specific
AXKO-0046 LDH-B Uncompetitive (binds enzyme-substrate complex) 0.12 (LDH-B) LDH-B-specific
Urolithin M6 LDH-A This compound mimetic (improved solubility) ~100 LDH-A-preferential

Key Insights :

  • This compound uniquely inhibits both LDH-A and LDH-B, unlike isoform-specific inhibitors (e.g., GSK2837808A, AXKO-0046) .
  • Its non-competitive mechanism avoids direct competition with substrates/cofactors, reducing off-target effects compared to oxamate or FX11 .
  • Urolithin M6 , a natural metabolite and this compound mimetic, retains LDH-A inhibition but with enhanced solubility and synthetic accessibility .

Key Insights :

  • This compound demonstrates broad-spectrum antitumor activity by combining metabolic disruption (LDH inhibition) and NLRP3-mediated anti-inflammatory effects .
  • Unlike isoform-specific inhibitors (e.g., AXKO-0046), this compound’s dual targeting may benefit heterogeneous tumors with varying LDH-A/B expression .

Key Insights :

  • This compound’s preferential toxicity to cancer cells and low normal cell cytotoxicity make it safer than FX11 or GSK2837808A .
  • However, its high IC₅₀ (~100 μM) necessitates optimized formulations for clinical use .

生物活性

Galloflavin, a compound derived from flavonoids, has garnered attention in recent years for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and its role as an inhibitor of lactate dehydrogenase (LDH).

Overview of this compound

Chemical Structure:
this compound is chemically classified as 3,8,9,10-tetrahydroxypyrano[3,2-c]benzopyran-2,6-dione potassium salt. It is known for its ability to inhibit lactate dehydrogenase A (LDH-A) and B (LDH-B), which are critical enzymes involved in the metabolic pathways of cancer cells.

Biological Activity:
this compound exhibits significant biological activity as an LDH inhibitor. The inhibition constants (Ki) for LDH-A and LDH-B are reported to be 5.46 μM and 15.1 μM, respectively . This inhibition leads to a reduction in lactate production and ATP synthesis in various cancer cell lines, thereby impairing aerobic glycolysis—a hallmark of many tumors.

Inhibition of Lactate Dehydrogenase

This compound's primary mechanism involves the inhibition of LDH activity. By binding to the NADH site of LDH-A, this compound prevents the enzyme from converting pyruvate to lactate, thus disrupting the Warburg effect prevalent in cancer cells. This disruption results in:

  • Decreased Lactate Production: Studies have shown that this compound significantly reduces lactate levels in pancreatic cancer cells treated under both normoxic and hypoxic conditions .
  • Impaired Cell Viability: The inhibition of LDH results in decreased ATP levels and increased apoptosis rates in various cancer cell lines, including colorectal and pancreatic cancers .

Targeting NLRP3 Inflammasome

Recent research indicates that this compound also interacts with the NLRP3 inflammasome. In colorectal cancer models, this compound treatment led to a significant reduction in cell migration and invasion capabilities by targeting NLRP3 . This suggests a dual mechanism where this compound not only inhibits metabolic pathways but also modulates inflammatory responses associated with tumor progression.

Colorectal Cancer

In a study examining SW480 colorectal cancer cells, this compound was shown to inhibit cell migration and invasion significantly. The treatment reduced the expression levels of NLRP3 and other related proteins involved in tumor progression .

Parameter Control This compound Treatment
Cell MigrationHighLow
NLRP3 ExpressionHighReduced
Viability (CCK-8 Assay)NormalSignificantly Reduced

Pancreatic Cancer

This compound has demonstrated strong anti-cancer effects when combined with metformin in pancreatic ductal adenocarcinoma cells. The combination therapy significantly inhibited cell proliferation and lactate production compared to monotherapies .

Treatment Cell Proliferation (%)
Control100
This compound (20 μM)80
Metformin (20 mM)70
This compound + Metformin50

常见问题

Basic Research Questions

Q. What are the primary biochemical mechanisms by which galloflavin inhibits lactate dehydrogenase (LDH) isoforms?

this compound acts as a competitive inhibitor of both LDH-A (Ki = 5.46 µM) and LDH-B (Ki = 15.06 µM), binding preferentially to the free enzyme and disrupting the conversion of pyruvate to lactate. This inhibition reduces aerobic glycolysis, leading to decreased ATP production and lactate accumulation in cancer cells. Researchers can validate this mechanism using in vitro kinetic assays (e.g., pyruvate competition assays) and measure intracellular lactate levels via colorimetric or fluorometric methods .

Q. Which standardized assays are recommended to evaluate this compound’s inhibitory effects on LDH activity?

  • Pyruvate Competition Assay : Measures Ki values by quantifying NADH oxidation in the presence of varying pyruvate and this compound concentrations.
  • Cell Viability Assays : Use MTT or BrdU-ELISA to assess proliferation inhibition in cancer cell lines (e.g., SW480, MCF-7).
  • Lactate Quantification : Employ commercial kits (e.g., Lactate Colorimetric Assay Kit) to confirm reduced lactate production in treated cells .

Q. How does this compound selectively target cancer cells while sparing normal cells?

this compound’s selectivity arises from cancer cells’ reliance on aerobic glycolysis (Warburg effect). Normal cells, which depend more on oxidative phosphorylation, are less affected. Researchers can compare ATP levels and oxygen consumption rates (OCR) in cancer vs. normal cells (e.g., human lymphocytes) using Seahorse XF Analyzers .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s efficacy in aggressive vs. less glycolytic cancer subtypes?

In breast cancer models, this compound showed similar growth inhibition in both glycolytic (MDA-MB-231) and less glycolytic (MCF-7) subtypes despite differences in LDH expression. To resolve contradictions:

  • Perform metabolic flux analysis to map compensatory pathways (e.g., glutaminolysis).
  • Measure stress response markers (e.g., ROS, HIF-1α) to identify adaptive mechanisms.
  • Use isogenic cell lines with CRISPR-mediated LDH-A/B knockouts to isolate this compound’s effects .

Q. What experimental designs are optimal for testing this compound in combination therapies (e.g., with metformin)?

  • Hypoxia-Normoxia Parallel Experiments : Test combinations under both conditions to mimic tumor microenvironments.
  • Dose-Response Matrix : Use SynergyFinder software to calculate combination indices (e.g., Bliss independence model).
  • Apoptosis/Proliferation Dual Assays : Combine trypan blue exclusion with BrdU-ELISA to distinguish cytostatic vs. cytotoxic effects. Example: In pancreatic cancer, this compound + metformin synergistically reduced proliferation (IC₅₀ reduced by 40%) under hypoxia, validated via ATP/OCR measurements .

Q. What are the critical pitfalls in translating this compound’s in vitro efficacy to in vivo models?

  • Pharmacokinetics : Monitor this compound’s bioavailability using HPLC-MS in plasma/tumor tissues.
  • Toxicity Screening : Assess hepatic/renal function markers (e.g., ALT, creatinine) in murine models.
  • Tumor Heterogeneity : Use patient-derived xenografts (PDXs) to evaluate efficacy across diverse genetic backgrounds. Note: this compound’s in vivo anti-tumor effects (e.g., 15 mg/kg in xenografts) require validation of target engagement via immunohistochemistry (e.g., NLRP3 suppression) .

Q. How should researchers interpret conflicting results regarding this compound’s role in oxidative stress modulation?

this compound may either induce oxidative stress (via ATP depletion) or suppress it (via NLRP3 inhibition). To clarify:

  • Measure mitochondrial membrane potential (TMRE staining) and ROS levels (DCFDA assay).
  • Conduct transcriptomic profiling (RNA-seq) to identify stress-related pathways (e.g., NRF2, SOD2).
  • Compare results across cell lines with varying antioxidant capacities (e.g., MCF-Tam vs. MCF-7) .

Q. Methodological Guidelines

  • Data Reproducibility : Include detailed protocols for LDH activity assays (substrate concentrations, pH, temperature) to ensure cross-lab consistency .
  • Negative Controls : Use oxamate (low-potency LDH inhibitor) and vehicle-only treatments to benchmark this compound’s specificity .
  • Ethical Reporting : Disclose funding sources (e.g., B. BRAUN-STIFTUNG) and conflicts of interest per journal guidelines .

属性

IUPAC Name

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHISTVMLJLECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205354, DTXSID30972802
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-80-9, 57288-03-6
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galloflavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 568-80-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。